molecular formula C6H9ClO2 B2445533 Methyl 2-chloro-2-cyclopropylacetate CAS No. 139132-18-6

Methyl 2-chloro-2-cyclopropylacetate

Cat. No.: B2445533
CAS No.: 139132-18-6
M. Wt: 148.59
InChI Key: HHJQXFNQWRDALU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-cyclopropylacetate is an organic compound with the molecular formula C6H9ClO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both a cyclopropyl group and a chloro substituent, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-chloro-2-cyclopropylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJQXFNQWRDALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-2-cyclopropylacetate can be synthesized through several methods. One common approach involves the chlorination of cyclopropylacetic acid followed by esterification with methanol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) and is carried out under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and yields a higher purity product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-2-cyclopropylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Yields substituted cyclopropylacetates.

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Results in alcohols.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The compound can participate in several types of reactions due to its structural features:

  • Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles, facilitating the formation of various derivatives.
  • Cycloadditions : It can engage in cycloaddition reactions, leading to the synthesis of complex cyclic structures that are crucial in medicinal chemistry .

Organic Synthesis

Methyl 2-chloro-2-cyclopropylacetate serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows for the creation of cyclopropane-containing heterocycles, which are vital components in many biologically active compounds .

Medicinal Chemistry

Research indicates that this compound has significant potential in drug development:

  • Anticancer Agents : Studies suggest its application in synthesizing compounds with anticancer properties.
  • Anticonvulsants and Anti-inflammatory Drugs : this compound has been explored for developing drugs targeting these conditions due to its ability to form derivatives with desired pharmacological activities .

Case Study 1: Synthesis of Heterocycles

A study demonstrated the use of this compound in synthesizing spirocyclic compounds. The cycloadducts formed through reactions with various nitrone derivatives exhibited yields ranging from 58% to 93%, highlighting the compound's effectiveness as a synthetic intermediate .

Case Study 2: Development of Therapeutics

In medicinal chemistry research, this compound has been utilized to create novel therapeutic agents. Its derivatives have shown promise in pharmacological studies, indicating potential applications as anticancer and anti-inflammatory agents. The compound's reactivity allows for modifications that enhance biological activity .

Data Table: Summary of Applications

Application AreaDescriptionExamples of Use
Organic SynthesisBuilding block for complex organic moleculesSynthesis of cyclopropane-containing heterocycles
Medicinal ChemistryDevelopment of novel therapeutic agentsAnticancer agents, anticonvulsants
Cycloaddition ReactionsParticipation in cycloadditions leading to biologically relevant structuresFormation of spirocyclic compounds

Mechanism of Action

The mechanism of action of methyl 2-chloro-2-cyclopropylacetate involves its reactivity towards nucleophiles and electrophiles. The cyclopropyl group imparts strain to the molecule, making it more reactive. The chloro substituent acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of various products .

Comparison with Similar Compounds

Uniqueness: Methyl 2-chloro-2-cyclopropylacetate is unique due to the combination of the cyclopropyl group and the chloro substituent, which enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 2-chloro-2-cyclopropylacetate is a compound that has garnered attention in the field of organic chemistry and biological research due to its potential biological activities, particularly in antimicrobial and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound (C6H10ClO2) features a cyclopropyl group attached to an acetate moiety. The presence of the chlorine atom and the cyclopropyl ring contributes to its unique reactivity and biological activity.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. Preliminary investigations suggest that it may act by inhibiting certain enzymes or receptors, thereby affecting cellular processes such as signal transduction and gene expression. However, the precise molecular targets and pathways are still under investigation .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. For instance, it has been noted for its efficacy against Gram-positive bacteria, which are often challenging to treat due to their resistance mechanisms .

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated antifungal activity. Studies have reported that it can inhibit the growth of several fungal species, making it a candidate for further development as an antifungal agent .

Case Studies

Several case studies highlight the biological effects of this compound:

  • Case Study on Antibacterial Activity : A study conducted on the compound's effectiveness against Staphylococcus aureus showed a notable reduction in bacterial growth at specific concentrations. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as an alternative treatment.
  • Fungal Inhibition Study : Another research effort focused on the antifungal properties against Candida albicans, where this compound demonstrated significant inhibition at concentrations that were well tolerated by human cells. This finding suggests a favorable safety profile for therapeutic use .

Research Findings

Recent studies have expanded our understanding of the compound's biological activities:

  • In vitro Studies : Various in vitro assays have confirmed the compound's ability to disrupt microbial cell membranes, leading to cell lysis and death. This mechanism is particularly relevant for its antibacterial effects .
  • Toxicological Assessments : Toxicity studies indicate that while this compound is effective against pathogens, it exhibits low toxicity toward mammalian cells at therapeutic concentrations. This property is crucial for its potential development as a pharmaceutical agent .

Summary Table of Biological Activities

Activity Target Organisms MIC (µg/mL) Notes
AntimicrobialStaphylococcus aureus< 8Effective against resistant strains
AntifungalCandida albicans< 16Low toxicity towards human cells
Enzyme InhibitionVarious microbial enzymesN/APotential mechanism involves enzyme inhibition

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